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Compound of Interest

Compound Name: 5,7-Dimethylbenzo[d]isothiazole
Cat. No.: B13000567
Get Quote
\ J

Chemical Identity & Identifiers

5,7-Dimethylbenzo[d]Jisothiazole is a fused bicyclic heterocycle belonging to the class of 1,2-
benzisothiazoles.[1] It serves as a critical scaffold in medicinal chemistry, particularly in the
development of bioisosteres for indole and benzothiophene systems. The 5,7-dimethyl
substitution pattern provides unique steric occlusion and lipophilicity profiles, influencing
binding affinity in kinase inhibitors and GPCR ligands.[1]
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Property

Data

CAS Registry Number

1427327-29-4

IUPAC Name 5,7-Dimethyl-1,2-benzisothiazole

Molecular Formula CoHoNS

Molecular Weight 163.24 g/mol

SMILES Cclcc2nscc2c(C)cl

inChi INChl=1S/C9H9INS/c1-6-3-8-9(11-10-4-8)7(2)5-
6/h3-5H,1-2H3

InChlKey UMRIHFYJENTDJA-UHFFFAOYSA-N

PubChem CID 83480400 (Isomer/Related)

Structural Analysis & Properties[5][6]

The benzo[d]isothiazole core consists of a benzene ring fused to an isothiazole ring. The

numbering system assigns the sulfur atom as position 1 and the nitrogen as position 2.[1]

o Electronic Character: The isothiazole ring is electron-withdrawing, making the benzene ring

less susceptible to electrophilic aromatic substitution compared to naphthalene.[1]

e 5 7-Substitution Effect:

o Position 5 (Meta to fusion): The methyl group at C5 increases lipophilicity and can fill

hydrophobic pockets in protein targets (e.g., ATP-binding sites).[1]

o Position 7 (Ortho to fusion): The methyl group at C7 exerts steric pressure on the

isothiazole ring, potentially twisting the conformation of N-substituents in derivatives,

which is critical for "lock-and-key" receptor fitting.

Calculated Physicochemical Properties[1][7]
e LogP (Predicted): ~3.15 (High lipophilicity due to dimethylation).[1]

o TPSA: ~26 A2 (Good membrane permeability).[1]
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e H-Bond Donors: 0

e H-Bond Acceptors: 2 (N and S interaction).[1]

Synthetic Methodologies

The synthesis of 5,7-dimethylbenzo[d]isothiazole generally requires constructing the
isothiazole ring onto a pre-functionalized benzene scaffold.[1] The most robust protocols
involve the cyclization of 2-mercaptobenzaldehydes or 2-(alkylthio)benzaldehydes.[1]

Retrosynthetic Analysis

To achieve the 5,7-dimethyl pattern, the starting material must be a 3,5-dimethylaniline
derivative or a 2,4-dimethyl-6-halo-benzaldehyde.[1]

Formylation & Ring Closure

3,5-Dimethylaniline Thiolation 2-Mercapto-4,6- (NH3/Oxidation) . o
(Commercial Precursor) dimethylbenzaldehyde < ST S T B il G

Click to download full resolution via product page

Figure 1: Retrosynthetic pathway for the 5,7-dimethyl derivative.

Protocol A: Oxidative Cyclization of 2-
Mercaptobenzaldehyde Derivatives

This method is adapted from general benzo[d]isothiazole synthesis (Kanai et al., 2013;
Devarie-Baez et al., 2010).[1]

Reagents:

e Precursor: 2-Mercapto-4,6-dimethylbenzaldehyde (synthesized via lithiation of 3,5-dimethyl-
bromobenzene followed by DMF quench and sulfur insertion).[1]

e Nitrogen Source: Ammonia (NHs) or Hydroxylamine-O-sulfonic acid (HSA).[1]

o Oxidant: Hydrogen peroxide (H20:2) or lodine (I2).[1]
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Step-by-Step Workflow:

Imine Formation: Dissolve 2-mercapto-4,6-dimethylbenzaldehyde (1.0 eq) in MeOH. Add
excess ammonia (7N in MeOH) at 0°C. Stir for 1 hour to form the transient imine.

e Oxidative Closure: Add I2 (1.1 eq) and K2COs (2.0 eq) to the reaction mixture. The iodine
oxidizes the mercaptan to a sulfenyl iodide intermediate, which is attacked by the imine
nitrogen.

e Work-up: Quench with saturated Na=S20s3 to remove excess iodine. Extract with EtOAc.[1]

« Purification: Silica gel chromatography (Hexane/EtOAc gradient). The product typically elutes
as a pale yellow solid or oil.[1]

Protocol B: Copper-Catalyzed Annulation (Alternative)

For derivatives where the aldehyde is unstable, a copper-catalyzed reaction using 2-halo-
benzamidines with elemental sulfur can be employed.[1]

Substrate: 2-Bromo-4,6-dimethylbenzamidine.

Catalyst: CuBrz (10 mol%).[1]

Reagent: Ss (Elemental Sulfur).[1]

Conditions: DMF, 100°C, 12h.

Applications in Drug Discovery[1]

The 5,7-dimethylbenzo[d]isothiazole moiety is a "privileged structure" in medicinal chemistry,
often used to replace indole or naphthalene rings to improve metabolic stability (blocking P450
oxidation sites) or modulate solubility.[1]

Key Biological Targets[1]

e PD-1/PD-L1 Inhibitors: Benzo[d]isothiazole derivatives have been identified as small-
molecule inhibitors of the PD-1/PD-L1 interaction, a critical checkpoint in cancer
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immunotherapy.[1] The 5,7-dimethyl substitution can enhance binding to the hydrophobic
cleft of PD-L1.[1]

o mGlu4 Positive Allosteric Modulators (PAMSs): Used in Parkinson's disease research, the
scaffold provides a rigid core that orients side chains for receptor activation.

e SGLT2 Inhibition: C-Glucoside derivatives of benzo[d]isothiazole are potent SGLT2 inhibitors
for type 2 diabetes treatment.[1][2]
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Bioisostere

Figure 2: Pharmacological applications of the benzo[d]isothiazole scaffold.[1]

Safety & Handling

e Hazard Statements: Likely H315 (Causes skin irritation), H319 (Causes serious eye
irritation), H335 (May cause respiratory irritation).[1]

» Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). Isothiazoles can be
sensitive to light and oxidation over prolonged periods.[1]

o Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber
(due to Sulfur and Nitrogen content).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2026 BenchChem. All rights reserved. 6/7 Tech Support


https://lirias.kuleuven.be/server/api/core/bitstreams/5768489a-f4b6-4a0e-ab74-7bd3a309b0ff/content
https://pdfs.semanticscholar.org/439f/acf32d4bc27c3647213319a5fa04b4420630.pdf
https://lirias.kuleuven.be/server/api/core/bitstreams/5768489a-f4b6-4a0e-ab74-7bd3a309b0ff/content
https://pdfs.semanticscholar.org/439f/acf32d4bc27c3647213319a5fa04b4420630.pdf
https://www.arkat-usa.org/
https://www.bldpharm.com/products/64404-51-9.html
https://lirias.kuleuven.be/server/api/core/bitstreams/5768489a-f4b6-4a0e-ab74-7bd3a309b0ff/content
https://www.mdpi.com/1420-3049/30/10/2099
https://www.bldpharm.com/products/64404-51-9.html
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzisothiazoles.shtm
https://www.bldpharm.com/products/64404-51-9.html
https://pubs.acs.org/doi/10.1021/ol902850u
https://pubmed.ncbi.nlm.nih.gov/35429764/
https://www.benchchem.com/product/b13000567?utm_src=pdf-custom-synthesis#bc-rfq
https://www.bldpharm.com/products/64404-51-9.html
https://www.bldpharm.com/products/64404-51-9.html
https://lirias.kuleuven.be/server/api/core/bitstreams/5768489a-f4b6-4a0e-ab74-7bd3a309b0ff/content
https://pdfs.semanticscholar.org/439f/acf32d4bc27c3647213319a5fa04b4420630.pdf
https://www.mdpi.com/1420-3049/30/10/2099
https://www.mdpi.com/1420-3049/30/10/2099
https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/benzisothiazoles.shtm
https://www.benchchem.com/product/b13000567/docs#5-7-dimethylbenzo-d-isothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13000567/docs#5-7-dimethylbenzo-d-isothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13000567/docs#5-7-dimethylbenzo-d-isothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/product/b13000567/docs#5-7-dimethylbenzo-d-isothiazole-technical-profile-synthesis-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13000567?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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